molecular formula C10H12O B1604866 2'-Ethylacetophenone CAS No. 2142-64-5

2'-Ethylacetophenone

Cat. No. B1604866
CAS RN: 2142-64-5
M. Wt: 148.2 g/mol
InChI Key: VLILFBZIVHDKIJ-UHFFFAOYSA-N
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Description

2’-Ethylacetophenone is an organic compound with the molecular formula C10H12O . It has an average mass of 148.202 Da and a monoisotopic mass of 148.088821 Da .


Molecular Structure Analysis

The molecular structure of 2’-Ethylacetophenone consists of a phenyl group (C6H5) attached to a carbonyl group (C=O) and an ethyl group (C2H5) . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, 2 freely rotating bonds, and 0 Rule of 5 violations .


Physical And Chemical Properties Analysis

2’-Ethylacetophenone has a density of 1.0±0.1 g/cm3, a boiling point of 231.8±19.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . Its enthalpy of vaporization is 46.8±3.0 kJ/mol, and it has a flash point of 89.5±16.5 °C . The compound has an index of refraction of 1.508, a molar refractivity of 45.8±0.3 cm3, a polar surface area of 17 Å2, and a polarizability of 18.2±0.5 10-24 cm3 . Its surface tension is 33.2±3.0 dyne/cm, and it has a molar volume of 153.8±3.0 cm3 .

Scientific Research Applications

Thermochemistry

  • Field : Thermochemistry
  • Application : 2’-Ethylacetophenone is used in the study of thermochemistry of substituted benzenes .
  • Methods : The enthalpies of vaporization/sublimation of 2’-Ethylacetophenone were derived from the vapor pressure temperature dependence measured with the help of the gas saturation method . Enthalpies of fusion were measured using DSC .
  • Results : The evaluated thermodynamic data were used to design the “centerpiece” method for the assessment of enthalpies of formation and enthalpies of vaporization of substituted benzenes .

Life Sciences

  • Field : Life Sciences
  • Application : 2’-Ethylacetophenone is discussed as a metabolite involved in multiple interactions with various organisms .
  • Methods : The details of its biogenesis and chemical synthesis are provided, and the possibility of its application in different areas of life sciences is examined .
  • Results : Natural and synthetic simple 2’-Ethylacetophenone derivatives are analyzed as promising agrochemicals and useful scaffolds for drug research and development .

Chemical Innovation Experiment

  • Field : Chemical Innovation Experiment
  • Application : 2’-Ethylacetophenone is used in the application of α-bromination reaction on acetophenone derivatives in experimental teaching .
  • Methods : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

properties

IUPAC Name

1-(2-ethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-3-9-6-4-5-7-10(9)8(2)11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLILFBZIVHDKIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175688
Record name 2'-Ethylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Ethylacetophenone

CAS RN

2142-64-5
Record name 2'-Ethylacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Ethylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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